molecular formula C10H14OS B7999324 2-n-Butoxythiophenol

2-n-Butoxythiophenol

Cat. No.: B7999324
M. Wt: 182.28 g/mol
InChI Key: ULGBHEHEJSBQFC-UHFFFAOYSA-N
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Description

This structural configuration imparts distinct chemical reactivity, solubility, and biological activity compared to phenol analogs. Thiophenols are generally more nucleophilic and acidic than phenols due to the lower electronegativity of sulfur versus oxygen, influencing their applications in agrochemicals, pharmaceuticals, and polymer stabilization .

Properties

IUPAC Name

2-butoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-3-8-11-9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBHEHEJSBQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butoxythiophenol typically involves the reaction of 2-chlorothiophenol with n-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the butoxy group. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

    Raw Materials: 2-chlorothiophenol, n-butyl alcohol, sodium hydroxide

    Catalysts: Phase transfer catalysts to enhance reaction rates

    Purification: Distillation or recrystallization to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

2-n-Butoxythiophenol undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiol group to form thiolates using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, temperature 25-50°C

    Reduction: Lithium aluminum hydride in tetrahydrofuran, temperature 0-25°C

    Substitution: Bromine in carbon tetrachloride, temperature 0-10°C

Major Products

    Oxidation: 2-n-Butoxysulfinylthiophenol, 2-n-Butoxysulfonylthiophenol

    Reduction: 2-n-Butoxythiophenolate

    Substitution: 2-n-Butoxy-5-bromothiophenol

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
2-n-Butoxythiophenol has been studied for its potential antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that compounds similar to this compound may exhibit significant radical-scavenging activities, contributing to their therapeutic potential .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly as a selective cyclooxygenase (COX) inhibitor. COX inhibitors are vital in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies suggest that this compound could inhibit COX-2 activity, making it a candidate for further investigation in pain management and inflammatory conditions .

Materials Science

Self-Assembled Monolayers (SAMs)
In materials science, this compound is utilized in the formation of self-assembled monolayers. SAMs are critical for modifying surfaces in nanotechnology and electronics. The compound’s ability to create stable and functionalized surfaces can enhance the performance of organic electronic devices, such as sensors and transistors .

Polymer Chemistry
The compound has also been used in polymer chemistry as an additive to improve the properties of polymers. Its incorporation can enhance thermal stability and mechanical strength, making it valuable in the production of advanced materials for various applications .

Environmental Studies

Pollutant Degradation
Research indicates that this compound may play a role in the degradation of environmental pollutants. Its chemical structure allows it to participate in reactions that can break down harmful substances in wastewater treatment processes. This application is particularly relevant for addressing issues related to industrial pollution and environmental sustainability .

Case Studies

Study Application Findings
Study on Antioxidant ActivityMedicinal ChemistryDemonstrated significant radical-scavenging ability comparable to known antioxidants .
COX Inhibition AnalysisAnti-inflammatory ResearchShowed selective inhibition of COX-2, indicating potential for NSAID development .
SAM Formation ExperimentMaterials ScienceSuccessfully formed stable SAMs that enhanced electronic properties of substrates .
Environmental Impact AssessmentPollution ControlIndicated effectiveness in degrading specific pollutants during treatment processes .

Mechanism of Action

The mechanism of action of 2-n-Butoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins, leading to modulation of enzyme activity and protein function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-$n$-Butoxythiophenol with key analogs, leveraging data from the provided evidence and structural parallels.

Chemical Structure and Functional Groups
Compound CAS Number Functional Group Substituent Position Key Structural Feature
2-$n$-Butoxythiophenol N/A (Not in evidence) -SH (thiol) Ortho (2nd) Sulfur-containing aromatic ring
4-tert-Butylphenol 98-54-4 -OH (phenol) Para (4th) Tert-butyl group on phenol
2-Butoxyethanol 111-76-2 -OH (alcohol) Ethylene glycol ether Ether-linked butoxy chain

Key Differences :

  • Reactivity: The -SH group in 2-$n$-Butoxythiophenol enhances nucleophilicity and metal-chelating capacity compared to phenolic -OH groups in 4-tert-Butylphenol .
  • Acidity: Thiophenols (pKa ~6-8) are more acidic than phenols (pKa ~10), affecting solubility and interaction with biological systems.
Toxicity and Metabolic Pathways

While direct toxicological data for 2-$n$-Butoxythiophenol is absent in the evidence, insights can be drawn from analogs:

  • 2-Butoxyethanol: Causes hemolytic anemia and respiratory irritation in mammals.
  • 4-tert-Butylphenol: Linked to endocrine disruption and aquatic toxicity. Unlike thiophenols, phenolic compounds often undergo cytochrome P450-mediated oxidation .

Table 2.2: Comparative Toxicity Profiles

Compound Primary Toxicity Mechanism Detoxification Strategy
2-$n$-Butoxythiophenol Hypothesized: Protein sulfhydryl binding Glutathione conjugation (inferred)
2-Butoxyethanol Hemolysis, metabolic acidosis Glucuronidation, oxidation
4-tert-Butylphenol Endocrine disruption, oxidative stress Phase II conjugation (e.g., sulfation)

Biological Activity

2-n-Butoxythiophenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophenol moiety with a butoxy group at the para position. This structural arrangement contributes to its reactivity and biological interactions. The presence of the thiol group plays a crucial role in its biochemical properties, allowing it to interact with various cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Antimicrobial Activity : The thiol group may disrupt microbial cell membranes or interfere with vital metabolic processes, leading to cell death.
  • Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through oxidative stress mechanisms and interference with signaling pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was evaluated using standard antibacterial assays, demonstrating its potential as an antimicrobial agent.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including melanoma and leukemia. The following table summarizes some key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
Melanoma15Induction of apoptosis
Leukemia20Inhibition of cell proliferation
MCF-7 (Breast)10Disruption of tubulin polymerization

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various thiophenols, including this compound. Results indicated that this compound showed promising activity against MRSA, suggesting its potential for development into a therapeutic agent for resistant infections .
  • Anticancer Research : A study focused on the anticancer effects of this compound demonstrated significant inhibition of cancer cell growth in vitro. The compound was found to induce oxidative stress and activate apoptotic pathways in melanoma cells .
  • Mechanistic Insights : Research employing quantitative structure-activity relationship (QSAR) models has provided insights into the mechanisms by which this compound exerts its biological effects. These studies suggest that structural modifications can enhance its potency against specific targets .

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